molecular formula C24H28N4O2S B2870016 N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207013-64-6

N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2870016
CAS No.: 1207013-64-6
M. Wt: 436.57
InChI Key: YIYJDRPLKIOYIR-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic small molecule characterized by a benzamide backbone conjugated with an imidazole ring, a sulfanyl (-S-) linker, and a carbamoyl-methyl group attached to a 3,4-dimethylphenyl substituent. The compound’s stereoelectronic properties, influenced by the imidazole and sulfanyl groups, may contribute to binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-butyl-4-[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-5-12-25-23(30)19-7-10-21(11-8-19)28-14-13-26-24(28)31-16-22(29)27-20-9-6-17(2)18(3)15-20/h6-11,13-15H,4-5,12,16H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJDRPLKIOYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor, such as an alkyl halide, under basic conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the imidazole-thioether intermediate with butylamine and a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Nitrated or halogenated benzamide derivatives

Scientific Research Applications

N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide derivatives documented in the literature:

Compound Core Structure Key Substituents Reported Use/Synthesis
Target Compound Benzamide + imidazole - 3,4-dimethylphenyl carbamoyl-methyl
- Sulfanyl linker
- N-butyl group
No direct synthesis or application data provided in evidence.
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) Benzamide - 4-methoxyphenethylamine
- Hydroxyl group at C2
Synthesized via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine (34% yield).
Mepronil Benzamide - 2-methylphenyl
- Methoxy group
- Isopropoxy substituent
Fungicide (ISO name: mepronil).
Patent Derivatives Varied (e.g., pyridine-linked benzamides) - Dimethylphenyl groups
- Acetoxy/methoxy-pyridine
- Ester/amide linkages
Pharmaceutical or agrochemical candidates (patent claims include ester/amide prodrugs).

Computational and Crystallographic Insights

  • Structural Analysis Tools : Programs like SHELXL and ORTEP-3 (cited in ) are critical for resolving crystal structures of such compounds. For example, the imidazole ring’s planarity and sulfanyl bond angles could be analyzed to predict conformational stability.

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